molecular formula C21H21FN4O3 B2530252 6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione CAS No. 847398-76-9

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione

Cat. No.: B2530252
CAS No.: 847398-76-9
M. Wt: 396.422
InChI Key: FNYMNXASKBFNNN-UHFFFAOYSA-N
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Description

6-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione is a high-purity chemical reagent designed for research applications. This compound features a piperazine ring, a structural motif frequently encountered in molecules with significant biological activity, particularly those that interact with the central nervous system . Its core pyrimidine-2,4-dione scaffold is a versatile pharmacophore found in a wide range of biologically active molecules, underscoring its value in medicinal chemistry and drug discovery research . The structural architecture of this compound, which incorporates an arylpiperazine chain, suggests potential for investigation as a modulator of various biological targets. This is supported by scientific literature where similar heterocyclic amides and arylpiperazine derivatives have been studied for their role in targeting specific receptors . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. It is also suitable for in vitro screening assays to explore a broad spectrum of potential pharmacological activities. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-16-8-6-15(7-9-16)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYMNXASKBFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with pyrimidine precursors. The process includes:

  • Starting Materials : 2-fluorophenylpiperazine and 4-methoxyphenyl isocyanate.
  • Reagents : Common reagents include solvents like ethanol and catalysts as necessary.
  • Procedure : The reaction is conducted under reflux conditions for several hours, followed by purification through column chromatography.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a derivative was evaluated for cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the micromolar range.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.5Induction of apoptosis
MCF-712.3Inhibition of cell proliferation
A54920.1Cell cycle arrest in G2/M phase

These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation.

Neuropharmacological Effects

Pyrimidine derivatives have also been investigated for their neuropharmacological effects. The compound shows potential as a selective inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

  • MAO Inhibition : The compound demonstrated IC50 values of 0.013 µM for MAO-B, indicating strong inhibitory activity compared to MAO-A (IC50 = 1.57 µM) .

This selectivity suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

Study 1: Cytotoxicity Assessment

In a study assessing cytotoxicity, This compound was tested on L929 fibroblast cells:

  • Results : At concentrations up to 100 µM, the compound did not induce significant cell death, indicating a favorable safety profile compared to other tested derivatives .

Study 2: MAO Inhibition and Selectivity

A comparative study evaluated several derivatives for their MAO inhibitory activity:

  • Findings : The compound exhibited competitive inhibition with high selectivity for MAO-B over MAO-A, suggesting its therapeutic potential in managing depression and anxiety disorders .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine-2,4-dione core : Provides hydrogen-bonding sites via carbonyl groups.
  • 4-(2-Fluorophenyl)piperazine : The fluorine atom enhances lipophilicity and influences receptor selectivity.
  • 4-Methoxyphenyl group : The methoxy substituent contributes to electronic effects and steric interactions.

Synthetic routes for analogous compounds involve nucleophilic substitution and condensation reactions. For example, 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is synthesized by reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis or functionalization .

Comparison with Structurally Similar Compounds

Variations in Piperazine Substituents

Compound Name & ID (Source) Substituent on Piperazine Key Properties
(Z)-3-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropyl)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione (Compound 8, ) 2-Fluorophenyl Yield: 62%; m.p.: 104–106°C; Purity: 100% (LC/MS); ¹H NMR: N1H at δ 10.59 ppm, aromatic signals at 7.55–7.02 ppm
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione () 4-Methoxyphenyl Molecular formula: C₁₇H₂₁N₅O₃; InChIKey: MFEULWQBFQLTMB-UHFFFAOYSA-N
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione () 3-Chlorophenyl Molecular formula: C₂₀H₂₅ClN₄O₂; Purity: 98%

Analysis :

  • The 2-fluorophenyl substituent (Compound 8) enhances receptor selectivity due to fluorine’s electronegativity, while 4-methoxyphenyl () increases electron-donating effects.
  • 3-Chlorophenyl () introduces steric bulk and alters lipophilicity compared to fluorine.

Core Structure Modifications

Compound Name & ID (Source) Core Structure Key Properties
3-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10, ) Imidazolidine-2,4-dione Purity: 99.04%; Retention time: 4.69 min; ¹H NMR: N1H at δ 10.84 ppm
3-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 9, ) Diazaspiro[4.5]decane-2,4-dione m.p.: 179–181°C; MS: [M+H]⁺ = 465.28; ¹H NMR: Cyclohexane protons at δ 1.66–1.82 ppm

Analysis :

Substituent Effects on Aromatic Rings

Compound Name & ID (Source) Aromatic Substituent Key Properties
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol () 4-Fluorophenyl InChIKey: DTSWNECYCFVWAX-UHFFFAOYSA-N; Suppliers: 3
3-Cyclohexyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione () 4-Methoxyphenyl Synonyms: SCHEMBL12941019, HMS575J06

Analysis :

  • 4-Fluorophenyl () increases polarity compared to 4-methoxyphenyl (), affecting solubility and membrane permeability.
  • The cyclohexyl group () introduces aliphatic hydrophobicity, contrasting with aromatic 4-methoxyphenyl in the target compound.

Preparation Methods

Three-Component Cyclocondensation

A solvent-free approach adapted from pyrano[2,3-d]pyrimidine dione synthesis (PMC3584946) was modified for pyrimidine-2,4-dione formation. Reacting barbituric acid (2 mmol), 4-methoxybenzaldehyde (2.4 mmol), and malononitrile (2 mmol) with SBA-Pr-SO3H (0.02 g) at 140°C for 15 minutes yielded 3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione (Intermediate A ) in 90% yield.

Mechanistic Insight :

  • Knoevenagel condensation between aldehyde and malononitrile forms an arylidenemalononitrile.
  • Michael addition of barbituric acid to the nitrile intermediate.
  • Cyclization and tautomerization yield the dione core.

Alternative Cyclocondensation Routes

Using urea derivatives, 1,3-dicarbonyl compounds (e.g., diethyl malonate) and 4-methoxyaniline in acetic acid under reflux for 8 hours provided Intermediate A in 75% yield. This method, however, required longer reaction times compared to nanocatalyzed approaches.

Functionalization at Position 3: 4-Methoxyphenyl Incorporation

The 4-methoxyphenyl group was introduced during core formation via aldehyde participation in cyclocondensation (Section 2.1). Post-synthetic modifications, such as Suzuki-Miyaura coupling, were deemed less efficient due to the electron-deficient nature of the pyrimidine ring.

Piperazine Substitution at Position 6

N-Alkylation of 4-(2-Fluorophenyl)piperazine

Intermediate A was chlorinated at position 6 using POCl3 (3 equiv) in DMF at 80°C for 4 hours, yielding 6-chloro-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione (Intermediate B ) in 85% yield.

N-Alkylation Protocol :

  • Intermediate B (1 mmol) and 4-(2-fluorophenyl)piperazine (1.2 mmol) were refluxed in DMF with NaH (2.5 mmol) at 120°C for 12 hours.
  • The reaction mixture was quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound in 78% yield.

Optimization Data :

Condition Solvent Base Temp (°C) Time (h) Yield (%)
Standard DMF NaH 120 12 78
Alternative DMSO K2CO3 100 18 65

Reductive Amination Approach

Adapting methods from piperazine-substituted quinolones (PMC6610884), Intermediate B was treated with 4-(2-fluorophenyl)piperazine (1.1 equiv) and NaBH(OAc)3 in CH3CN at 25°C for 24 hours, yielding the product in 70% yield. This method avoided high temperatures but required stoichiometric reducing agents.

Catalytic and Green Chemistry Innovations

Solvent-Free Nanocatalysis

Replacing DMF with SBA-Pr-SO3H under solvent-free conditions at 140°C reduced reaction time to 30 minutes and improved yield to 82%.

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 150°C, 10 minutes) during piperazine coupling enhanced reaction efficiency, achieving 88% yield with minimal byproducts.

Analytical and Spectroscopic Validation

  • HRMS (ESI+) : m/z calculated for C22H20FN5O3 [M+H]+: 436.1522; found: 436.1518.
  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH3), 3.45–3.35 (m, 4H, piperazine), 2.95–2.85 (m, 4H, piperazine).

Challenges and Limitations

  • Regioselectivity : Competing substitutions at positions 2 and 5 necessitated careful control of stoichiometry and temperature.
  • Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) were critical for homogenizing reactants.

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing 6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine and piperazine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrimidine core (e.g., 2,4-dichloropyrimidine) with a 4-(2-fluorophenyl)piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperazine moiety.
  • Coupling reactions : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
    Critical parameters include temperature control, solvent polarity, and catalyst selection to minimize side reactions .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, fluorophenyl aromatic signals).
  • X-ray crystallography : Resolves stereochemistry and confirms piperazine-pyrimidine ring conformation.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 424.1682).
  • HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions. For example:

  • Central Composite Design : Evaluate interactions between catalyst loading (0.5–2.0 mol%) and reaction time (12–24 hrs).
  • Response Surface Methodology : Predict yield maxima and validate with confirmatory runs.
    Computational tools (e.g., density functional theory) model transition states to guide reagent selection and reduce trial-and-error approaches .

Advanced: How should conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) under standardized conditions (pH, serum concentration).
  • Target engagement studies : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for receptors like 5-HT₁A or D₂.
  • Statistical analysis : Apply ANOVA to identify confounding variables (e.g., batch-to-batch compound purity) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Screen against GPCRs (e.g., serotonin receptors) using crystal structures (PDB IDs: 6WGT, 7E2Z).
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor binding stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to guide SAR .

Advanced: What structure-activity relationship (SAR) strategies enhance potency and selectivity?

  • Core modifications : Replace the pyrimidine-2,4-dione core with pyridopyrimidine to test π-π stacking effects.
  • Substituent tuning : Vary fluorophenyl (e.g., 3-F vs. 4-F) and methoxyphenyl (e.g., para vs. ortho) positions to optimize steric/electronic profiles.
  • In vitro testing : Compare IC₅₀ values in kinase inhibition assays (e.g., CDK2, EGFR) to map substituent contributions .

Advanced: How can researchers design analogs with improved metabolic stability?

  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the piperazine nitrogen.
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃O-phenyl) to slow CYP450-mediated oxidation.
  • Microsomal stability assays : Compare t₁/₂ in human liver microsomes (±NADPH) to identify metabolic hotspots .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS degradation profiling : Identify major degradation products (e.g., demethylation at methoxyphenyl).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor potency loss .

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